molecular formula C13H16N2O B1322348 Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one CAS No. 159634-63-6

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Katalognummer B1322348
CAS-Nummer: 159634-63-6
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: XASIFTKVXJXECW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is a compound with the CAS Number: 159634-63-6 . It has a molecular weight of 216.28 . It is a white solid in physical form . This compound is also known as Spiroindoline, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.


Synthesis Analysis

Some spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones were synthesized and evaluated as ligands of the nociceptin receptor . The synthesis of spirochromanones from substituted and the addition of a spiro junction at the C 2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .


Molecular Structure Analysis

The InChI code for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is 1S/C13H16N2O/c16-12-9-13 (5-7-14-8-6-13)10-3-1-2-4-11 (10)15-12/h1-4,14H,5-9H2, (H,15,16) . The molecular formula is C13H16N2O .


Chemical Reactions Analysis

The addition of a spiro junction at the C 2 position of the chroman-4-one molecule led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .


Physical And Chemical Properties Analysis

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has a molecular weight of 217.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • Efficient Synthesis Methods : Fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] have been synthesized using rapid one-pot multi-component reactions under microwave irradiation and sonication. This method offers excellent yields (80–96%) and short reaction times (3–10 min) (Dandia, Gautam, & Jain, 2007).
  • Three-Component Reaction Synthesis : Functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] were prepared efficiently in high yields from a three-component reaction involving 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in ethanol (Shi & Yan, 2016).

Biological and Medicinal Applications

  • Nociceptin Receptor Ligands : Some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] were synthesized and evaluated as ligands for the nociceptin receptor. Certain compounds in this study showed partial agonistic activity, with some proving to be pure antagonists (Mustazza et al., 2006).
  • Antibacterial Activity : Tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives synthesized using piperidine as a catalyst demonstrated antibacterial activities against human pathogenic bacteria (Vinoth, Vadivel, & Lalitha, 2021).

Chemical Transformations and Properties

  • Cyclofunctionalization of Olefinic Urethanes and Ureas : A study explored the cyclization reaction of certain tetrahydropyridine derivatives with halogens, leading to the synthesis of spiro[piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives, demonstrating the chemical versatility of these compounds (Takai, Obase, & Teranishi, 1988)2. Intramolecular N to N Acyl Migration : Research has shown an efficient synthesis of new attractive spiro[piperidine-4,2′-quinoline] scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under debenzylation reaction conditions (Méndez & Kouznetsov, 2011).

Wirkmechanismus

The examined compounds showed partial agonistic activity, except compounds 3, 4n that proved to be pure antagonists .

Safety and Hazards

The safety information and MSDS for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one can be found on the J & W Pharmlab LLC website .

Zukünftige Richtungen

The synthesis of spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones and their evaluation as ligands of the nociceptin receptor suggest potential future directions for research .

Eigenschaften

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIFTKVXJXECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of benzyl 2′-oxo-2′,3′-dihydro-1′H-spiro[piperidine-4,4′-quinoline]-1-carboxylate (1.2 g, 3.4 mmol) and Pd/C (200 mg) in MeOH (20 mL) was hydrogenated under atmosphere pressure at room temperature for 3 h. The catalyst was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by preparative HPLC twice to give 1′H-spiro[piperidine-4,4′-quinolin]-2′(3′H)-one (110 mg, 11%) as a TFA salt. 1H NMR (CDCl3) δ 7.65 (d, J=7.5 Hz, 1H), 7.29-7.45 (m, 3H), 3.45 (d, J=12.3 Hz, 2H), 3.20 (t, J=12.3 Hz, 2H), 2.96 (s, 2H), 2.10-2.21 (m, 2H), 1.70 (d, J=14.1 Hz, 2H). MS (ESI) m/z 217.06 [M+H]+.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 2
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 3
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 4
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 5
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 6
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.